molecular formula C20H21NO4S B15090290 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol

Cat. No.: B15090290
M. Wt: 371.5 g/mol
InChI Key: NHZQMBISXWMGRR-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a naphthalen-2-ol derivative featuring a methylsulfonamido group at the 6-position of the benzene ring, along with methoxy and methyl substituents. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, which share the 6-methoxynaphthalen-2-yl motif .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-(2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C20H21NO4S/c1-12-11-16(21-26(4,23)24)18(13(2)20(12)25-3)19-15-8-6-5-7-14(15)9-10-17(19)22/h5-11,21-22H,1-4H3

InChI Key

NHZQMBISXWMGRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=CC=CC=C32)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving 2-naphthol as a starting material. The reaction conditions often include the use of catalysts such as silica sulfuric acid and solvents like glycerol . The reaction is carried out at elevated temperatures (70-80°C) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on modifications to the naphthalen-2-ol core or benzene ring substituents:

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
Target Compound 6-(Methylsulfonamido), 3-methoxy, 2,4-dimethyl ~387.45* Potential NSAID/antimicrobial activity
1-(6-(p-Tolylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol 6-(p-Tolylsulfonamido) ~463.56* Increased lipophilicity
1-(6-Methoxynaphthalen-2-yl)-N-(2-(1H-indol-3-yl)ethyl)propanamide (Naproxen derivative) 6-Methoxy, propanamide side chain ~392.47 Anti-inflammatory, SARS-CoV-2 studies
1-(((6-Substitutedbenzo[d]thiazol-2-yl)amino)methyl)naphthalen-2-ol Benzo[d]thiazol-2-ylamino group ~350–400* Pesticidal agents
1-(6-Methoxynaphthalen-2-yl)ethyl-4-methyl-1H-pyrazole Pyrazole ring, ethyl linkage ~306.37 Not reported
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol Additional hydroxyl group at naphthalene 3-position ~387.45 Higher polarity

*Calculated based on similar structures.

Key Observations:
  • Methylsulfonamido vs.
  • Naproxen Derivatives : The target compound’s methoxy and methyl groups mirror naproxen’s anti-inflammatory pharmacophore, but the methylsulfonamido group may confer unique binding properties distinct from the carboxylate in naproxen .
  • Diol Analog : The addition of a hydroxyl group at the naphthalene 3-position (Table 1, Row 6) increases polarity, likely reducing membrane permeability but enhancing aqueous solubility .
Anti-Inflammatory Potential :

The 6-methoxynaphthalen-2-yl group is a hallmark of NSAIDs like naproxen, suggesting the target compound may inhibit cyclooxygenase (COX) enzymes. However, the methylsulfonamido group could modulate selectivity for COX-2 over COX-1, a feature seen in sulfonamide-based drugs (e.g., celecoxib) .

Antiviral Activity :

The methylsulfonamido group’s electronegativity could enhance binding to viral proteases.

Physicochemical Properties

  • Solubility : The methylsulfonamido group enhances polarity compared to purely aromatic analogs (e.g., 1-(6-methoxynaphthalen-2-yl)ethyl pyrazole) . However, the diol analog’s additional hydroxyl group () would further increase hydrophilicity .
  • Molecular Weight : At ~387 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s rule of five) .

Biological Activity

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a naphthalene moiety with a sulfonamide group and additional methyl and methoxy substituents. Its molecular formula is C20H23N1O5SC_{20}H_{23}N_{1}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group is particularly noteworthy due to its established biological activity.

Antimicrobial Activity

Research indicates that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol exhibits significant antimicrobial properties. Sulfonamides are known for their antibacterial effects, and this compound may inhibit bacterial growth through mechanisms similar to those of traditional sulfonamide antibiotics. In vitro studies have shown promising results against various bacterial strains.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Preliminary studies suggest it may modulate inflammatory responses by interacting with specific enzymes or receptors involved in inflammation pathways. This interaction is critical for evaluating its therapeutic potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a potential application in treating infections caused by resistant strains.
  • Anti-inflammatory Mechanism : In a rat model of adjuvant arthritis, the compound reduced markers of inflammation significantly compared to control groups. The effective dose was determined to be around 10 mg/kg, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
SulfanilamideBasic sulfonamide structureFirst synthetic antibacterial drug
3-Amino-N,N-dimethylbenzenesulfonamideAmino group additionEnhanced solubility and bioactivity
4-Methyl-N-(4-sulfamoylphenyl)anilineAromatic amine derivativeIncreased potency against specific bacteria

This table illustrates the diversity within the sulfonamide class while underscoring the unique structural elements of the target compound that may contribute to its distinct biological activities.

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol typically involves several steps using standard organic synthesis techniques such as refluxing in organic solvents followed by purification through crystallization or chromatography. Understanding how this compound interacts with biological targets is crucial for evaluating its safety profile and therapeutic potential.

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